4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Overview
Description
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydroimidazopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hydroxyphenyl derivative and a pyridine derivative, the reaction proceeds through a series of steps including condensation, cyclization, and functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the imidazopyridine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the imidazopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazopyridine core.
Scientific Research Applications
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazopyridine core can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, share some structural similarities.
Imidazole Derivatives: Compounds like histidine and histamine also contain an imidazole ring, similar to the imidazopyridine core.
Uniqueness
What sets 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid apart is its unique combination of a hydroxyphenyl group and a tetrahydroimidazopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS Number: 79638-54-3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, anticancer, and other therapeutic effects based on recent research findings.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 245.26 g/mol
- Structure : The compound features an imidazo[4,5-c]pyridine core with a hydroxyl group on the phenyl ring and a carboxylic acid functional group.
1. Anti-inflammatory Activity
Research has demonstrated that compounds in the imidazo[4,5-c]pyridine class exhibit notable anti-inflammatory properties. For instance:
- A study indicated that derivatives of imidazo[4,5-c]pyridine could effectively inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests their potential application in treating inflammatory diseases .
- Specific compounds have shown selectivity for inducible nitric oxide synthase (iNOS), which is crucial for mediating inflammation. The pIC50 value was reported to be as high as 7.09 for certain derivatives .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- It has been identified as an effective inhibitor of several cancer cell lines with IC50 values in the nanomolar range. For example, certain derivatives exhibited IC50 values as low as 0.64 µM against multiple myeloma cell lines .
- The compound's mechanism involves the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, it targets the Pim family of kinases with IC50 values ranging from 0.4 to 1.1 nM .
3. Other Pharmacological Effects
In addition to its anti-inflammatory and anticancer properties, this compound has been studied for:
- Antioxidant Activity : Demonstrating significant antioxidant capabilities that may protect cells from oxidative stress .
- Neuroprotective Effects : Some studies suggest that imidazo[4,5-c]pyridines can modulate neuroinflammatory responses and may be beneficial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
Properties
IUPAC Name |
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-10-4-2-1-3-7(10)11-12-8(14-6-15-12)5-9(16-11)13(18)19/h1-4,6,9,11,16-17H,5H2,(H,14,15)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUQCPQHHXPQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=CC=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389133 | |
Record name | 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79638-54-3 | |
Record name | 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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